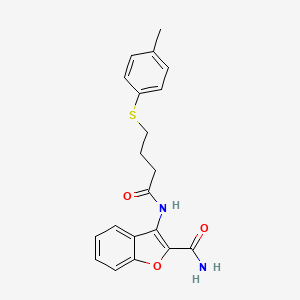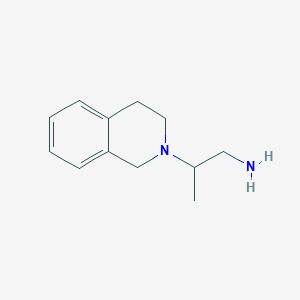![molecular formula C10H12ClF2N B2479186 N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride CAS No. 2416233-91-3](/img/structure/B2479186.png)
N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride” include its molecular formula (C10H12ClF2N), molecular weight (219.66), and potential applications in various fields of research and industry. More specific properties like melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
N-[(3,5-Difluorophenyl)methyl]cyclopropanamine hydrochloride and its derivatives are primarily used in chemical synthesis and drug development processes. For instance:
Multigram Synthesis : The compound's derivatives, such as trans-2-(Trifluoromethyl)cyclopropanamine, are synthesized for potential applications in chemical research, highlighting the importance of these compounds in developing novel synthesis methods and materials (Bezdudny et al., 2011).
Neurokinin-1 Receptor Antagonism : Derivatives like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride have been studied for their high affinity and oral activity as neurokinin-1 receptor antagonists, hinting at their potential therapeutic applications (Harrison et al., 2001).
Cyclopropanamine Compounds in CNS Disorders : Cyclopropanamine compounds, including N-[(3,5-Difluorophenyl)methyl]cyclopropanamine hydrochloride, have been studied for their potential use in treating central nervous system disorders. These compounds are proposed as inhibitors for lysine-specific demethylase 1 (LSD1), indicating their role in modulating gene expression and potential therapeutic applications in conditions like schizophrenia, Alzheimer’s disease, and drug addiction (Blass, 2016).
Intermediate in Drug Synthesis : The compound's derivatives serve as crucial intermediates in the synthesis of drugs like ticagrelor, showcasing their importance in pharmaceutical manufacturing (Xian-hua, 2013).
Biomedical Research
N-[(3,5-Difluorophenyl)methyl]cyclopropanamine hydrochloride and its derivatives have also been explored for various biomedical applications:
Receptor Antagonist Activities : Some derivatives have shown potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities, suggesting their potential use in treating disorders related to stress hormone release (Chen et al., 2001).
Potential in Enzyme Inhibition : Derivatives have been synthesized and evaluated for their inhibitory activities against enzymes like cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase. These activities suggest potential therapeutic applications in conditions like Alzheimer's disease and ataxia (Boztaş et al., 2019).
Antimicrobial and Anti-inflammatory Agents : Some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, derived from N-[(3,5-Difluorophenyl)methyl]cyclopropanamine, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, highlighting the compound's potential in developing new treatments for infections and inflammation (Kendre et al., 2015).
Eigenschaften
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10;/h3-5,10,13H,1-2,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUXJGSSOGIJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B2479103.png)
![Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2479105.png)

![2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479107.png)




![1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2479118.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2479120.png)
![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2479121.png)

![tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate](/img/structure/B2479124.png)
![2-Chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide](/img/structure/B2479125.png)